3-Fluoro-4-thiomorpholinoaniline
Overview
Description
3-Fluoro-4-thiomorpholinoaniline is an organic compound with the chemical formula C9H13FN2S. It is a fluorinated organic compound widely used in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.
Mode of Action
This compound interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.
Biochemical Pathways
This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .
Result of Action
The interaction of this compound with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-thiomorpholinoaniline typically involves the reaction of 3-fluoroaniline with thiomorpholine. One common method includes the following steps:
Starting Materials: 3-fluoroaniline and thiomorpholine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA).
Procedure: The mixture is stirred at a controlled temperature, typically around 10°C, for a specific duration to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent quality and high throughput.
Purification Steps: Techniques such as recrystallization from ethyl acetate and n-hexane to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-thiomorpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of palladium on activated carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on activated carbon.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
3-Fluoro-4-thiomorpholinoaniline has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiomorpholine ring.
4-Fluoroaniline: A simpler analog with a single fluorine atom on the aniline ring.
3-Fluoro-4-aminophenol: Contains a hydroxyl group instead of a thiomorpholine ring.
Uniqueness: 3-Fluoro-4-thiomorpholinoaniline is unique due to the presence of both a fluorine atom and a thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJVQLPRBNUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445377 | |
Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237432-11-0 | |
Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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